molecular formula C27H26FN3O3S B11516074 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-benzyl-N'-(4-fluorophenyl)carbamimidothioate

2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-benzyl-N'-(4-fluorophenyl)carbamimidothioate

Cat. No.: B11516074
M. Wt: 491.6 g/mol
InChI Key: GKTJSEOEJFHZDA-UHFFFAOYSA-N
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Description

(Z)-N-BENZYL-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N’-(4-FLUOROPHENYL)METHANIMIDAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, a benzyl group, and a fluorophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-BENZYL-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N’-(4-FLUOROPHENYL)METHANIMIDAMIDE typically involves multiple steps. One common method includes the reaction of 4-propoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-BENZYL-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N’-(4-FLUOROPHENYL)METHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (Z)-N-BENZYL-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N’-(4-FLUOROPHENYL)METHANIMIDAMIDE is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and protein binding.

Medicine

The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug design, targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-N-BENZYL-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N’-(4-FLUOROPHENYL)METHANIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-1-{[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N’-(4-fluorophenyl)methanimidamide
  • N-Benzyl-1-{[2,5-dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N’-(4-fluorophenyl)methanimidamide

Uniqueness

What sets (Z)-N-BENZYL-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N’-(4-FLUOROPHENYL)METHANIMIDAMIDE apart from similar compounds is its specific propoxyphenyl group. This group can influence the compound’s reactivity and binding affinity, making it unique in its applications and potential effects.

Properties

Molecular Formula

C27H26FN3O3S

Molecular Weight

491.6 g/mol

IUPAC Name

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-benzyl-N-(4-fluorophenyl)carbamimidothioate

InChI

InChI=1S/C27H26FN3O3S/c1-2-16-34-23-14-12-22(13-15-23)31-25(32)17-24(26(31)33)35-27(29-18-19-6-4-3-5-7-19)30-21-10-8-20(28)9-11-21/h3-15,24H,2,16-18H2,1H3,(H,29,30)

InChI Key

GKTJSEOEJFHZDA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCC3=CC=CC=C3)NC4=CC=C(C=C4)F

Origin of Product

United States

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